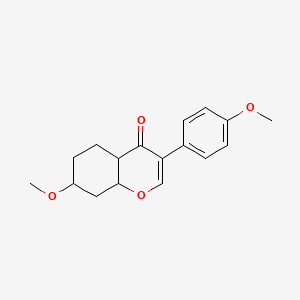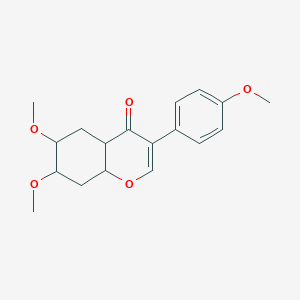![molecular formula C13H19N2O3- B12350495 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- is a chemical compound with the molecular formula C13H19N2O3 and a molecular weight of 251.31 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a maleimide group. It is often used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- typically involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with maleimide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Analyse Des Réactions Chimiques
1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The maleimide group in the compound can undergo nucleophilic substitution reactions with amines or thiols, forming stable adducts.
Applications De Recherche Scientifique
1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules.
Biology: The compound is used in the labeling of proteins and nucleic acids for various biochemical assays.
Medicine: It is employed in the development of drug delivery systems and as a component in targeted therapies.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- involves its ability to form stable adducts with nucleophiles such as amines and thiols. This reactivity is primarily due to the presence of the maleimide group, which undergoes Michael addition reactions. The compound can also act as a spin label, interacting with unpaired electrons in biomolecules, which is useful in EPR spectroscopy .
Comparaison Avec Des Composés Similaires
1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- can be compared with other similar compounds such as:
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: This compound also contains a maleimide group but differs in its overall structure and reactivity.
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters: These compounds have a similar pyrrolidine ring but include additional functional groups that alter their chemical properties.
The uniqueness of 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- lies in its combination of a stable pyrrolidine ring and a reactive maleimide group, making it highly versatile for various applications.
Propriétés
Formule moléculaire |
C13H19N2O3- |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
1-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H19N2O3/c1-12(2)7-9(13(3,4)15(12)18)8-14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3/q-1 |
Clé InChI |
JPIOMNBNIWDTGO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(N1[O-])(C)C)CN2C(=O)C=CC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



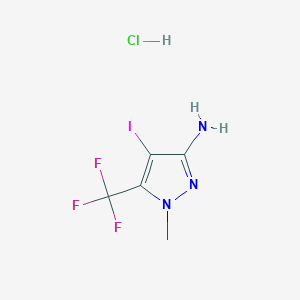
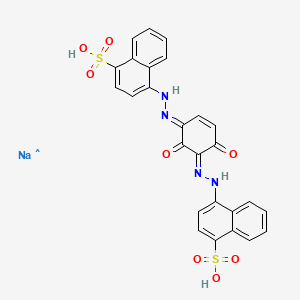
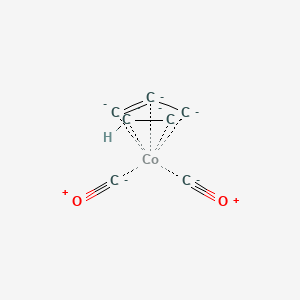
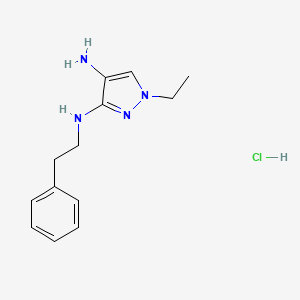
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
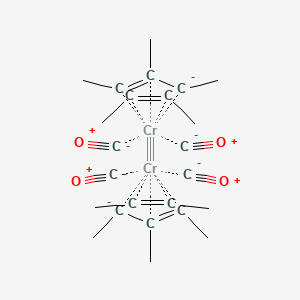
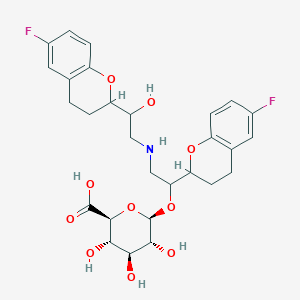
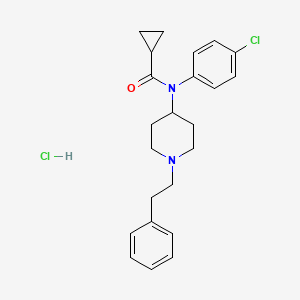


![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
